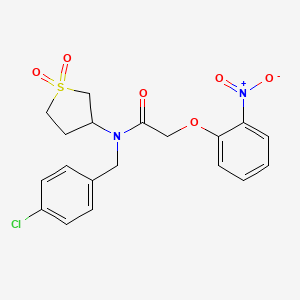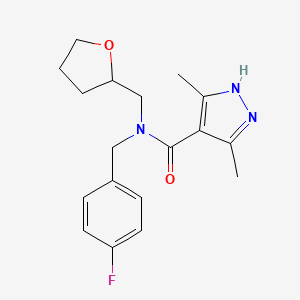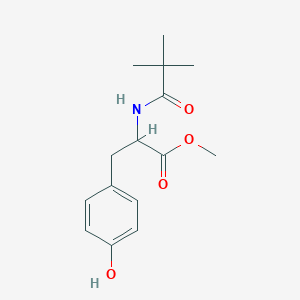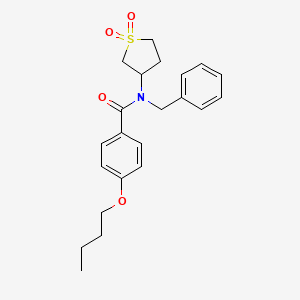![molecular formula C22H20ClNO2 B4078218 3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone](/img/structure/B4078218.png)
3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone
説明
3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone (also known as 3,4-methylenedioxy-N-methylamphetamine or MDMA) is a synthetic psychoactive drug that has gained popularity in recent years due to its recreational use. However, MDMA also has potential therapeutic applications and has been the subject of scientific research.
作用機序
MDMA primarily acts on the serotonin system, increasing the release and blocking the reuptake of serotonin in the brain. This results in increased feelings of empathy, social connection, and well-being. MDMA also affects other neurotransmitters, including dopamine and norepinephrine, which contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDMA use can result in several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, electrolyte imbalances, and liver and kidney damage with prolonged use. However, these effects are typically associated with recreational use at high doses and are not relevant to therapeutic use.
実験室実験の利点と制限
MDMA has several advantages for use in lab experiments, including its ability to induce feelings of empathy and social connection, which can be useful in studying social behavior and relationships. However, MDMA also has limitations, including its potential for abuse and the difficulty of obtaining pure MDMA for research purposes.
将来の方向性
There are several future directions for MDMA research, including further exploration of its therapeutic potential for PTSD and other mental health conditions. Additionally, more research is needed to understand the long-term effects of MDMA use and to develop safe and effective dosing protocols for therapeutic use. Finally, MDMA research could also contribute to a better understanding of the neurobiology of social behavior and relationships.
科学的研究の応用
MDMA has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, with participants reporting reduced symptoms of PTSD after MDMA-assisted psychotherapy sessions. MDMA has also been studied for its potential use in couples therapy and as an adjunct to traditional talk therapy.
特性
IUPAC Name |
3-(3-chloroanilino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c1-26-20-12-10-16(11-13-20)21(24-19-9-5-8-18(23)14-19)15-22(25)17-6-3-2-4-7-17/h2-14,21,24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXTZJAJTMOSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4078149.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078151.png)
![1-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4078172.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078178.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4078185.png)


![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078202.png)
![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4078212.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078236.png)

![1-amino-9-ethyl-9-methyl-5-phenyl-5,7,9,10-tetrahydro-6H-pyrano[4',3':4,5]pyrido[2,3-d]pyrimidin-6-one](/img/structure/B4078246.png)
![2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate](/img/structure/B4078253.png)